molecular formula C8H12O3 B1590716 Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate CAS No. 41088-52-2

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B1590716
CAS No.: 41088-52-2
M. Wt: 156.18 g/mol
InChI Key: QCGKUFZYSPBMAY-UHFFFAOYSA-N
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Description

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 41088-52-2) is a high-value bicyclic ether ester with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound, often described as a mixture of isomers, is characterized as a colorless to light yellow clear liquid and must be stored refrigerated (0-10°C) as it is heat-sensitive . It is a key monomer in the production of polymers, especially for specialized applications like food contact materials (FCMs), where its strained epoxy ring provides valuable reactivity for polymerization . Beyond its applications in material science, this compound serves as a critical synthetic intermediate in pharmaceutical development. Its stereochemistry is particularly important, and patented enzymatic resolution methods using enzymes such as α-Chymotrypsin, papain, or trypsin can be employed to obtain specific isomers with high enantiomeric excess (>98%), which are essential for synthesizing advanced drug molecules like the anticoagulant edoxaban . The compound can be synthesized via the epoxidation of cyclohexenecarboxylate esters using peracetic acid, a method known to achieve high conversion rates up to 98.5% . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGKUFZYSPBMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00884680
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41088-52-2
Record name Methyl 3,4-epoxycyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41088-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation and Isomerization Route

One of the primary synthetic routes involves the catalytic hydrogenation of hydroquinone to produce cyclohexane-1,4-diols, which are precursors for the target compound.

  • Process : Hydroquinone undergoes catalytic hydrogenation (typically using palladium or platinum catalysts) under high-pressure hydrogen gas to yield a mixture of cis- and trans-cyclohexane-1,4-diol isomers.
  • Isomerization : The cis-isomer is then isomerized to the more stable trans-isomer using metallic sodium.
  • Further transformation : The trans-isomer is converted into methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate through intramolecular cyclization and esterification steps.

Reaction conditions typically include temperatures between 25–80°C and controlled solvent environments to optimize yield and purity.

Step Conditions Outcome
Catalytic hydrogenation Pd or Pt catalyst, H₂, high pressure Mixture of cis- and trans-cyclohexane-1,4-diol
Isomerization Metallic sodium, controlled temp Conversion of cis- to trans-isomer
Cyclization & Esterification Acid catalyst, methanol or methylating agent Formation of this compound

This method is favored industrially due to scalability and relatively high yields.

Epoxidation of Cyclohexenecarboxylate Esters

Another well-established preparation method involves the epoxidation of cyclohexenecarboxylic acid esters, such as methyl or ethyl 3-cyclohexenecarboxylate, to form the bicyclic epoxide structure.

  • Starting material : 3-cyclohexenecarboxylic acid esters.
  • Oxidizing agents : Peracetic acid or monoperacetate of acetaldehyde.
  • Reaction conditions : Typically conducted at 30–40°C over several hours, often in acetone or ethylbenzene as solvents.
  • Work-up : Removal of excess peracetic acid, acetic acid, and solvents by distillation under reduced pressure.
  • Yield : High conversion rates (~98%) have been reported.

Example : Ethyl 3-cyclohexenecarboxylate treated with 25.6% peracetic acid in acetone at 40°C for 6 hours yielded ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with 98.5% conversion.

Parameter Details
Starting material Methyl or ethyl 3-cyclohexenecarboxylate
Oxidizing agent Peracetic acid (25–26% solution)
Temperature 30–40°C
Reaction time 4–6 hours
Solvent Acetone or ethylbenzene
Yield Up to 98.5% conversion

This epoxidation route is widely applied for producing high-purity bicyclic esters and is adaptable for various alkyl esters.

Enzymatic Resolution of Isomer Mixtures

To obtain enantiomerically pure this compound, enzymatic resolution is employed, particularly for pharmaceutical applications requiring high stereochemical purity.

  • Starting material : Mixture of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers.
  • Enzymes used : α-Chymotrypsin, alkaline protease, papain, or trypsin.
  • Reaction type : Selective hydrolysis of one isomer’s ester bond, allowing separation.
  • Typical alkyl groups : Methyl, ethyl, propyl, isopropyl, n-butyl, isobutyl.
  • Reaction conditions : Aqueous-organic biphasic systems, temperature around 25–40°C, enzyme-to-substrate ratios from 1:10 to 1:50.
  • Outcome : High enantiomeric excess (>98%) of the desired isomer.
Enzyme Substrate Alkyl Group Temperature (°C) Enantiomeric Excess (%) Application
α-Chymotrypsin Methyl to isobutyl 25–40 >98 Pharmaceutical-grade intermediates
Alkaline protease Various Similar High Enantiomer resolution
Papain Various Similar High Enzymatic hydrolysis
Trypsin Various Similar High Selective ester hydrolysis

This enzymatic resolution method is patented and provides a green, selective approach to obtaining pure stereoisomers.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Purity Notes
Catalytic Hydrogenation + Isomerization Hydroquinone Pd/Pt catalyst, metallic sodium 25–80°C, high pressure H₂ High yield Industrially scalable
Epoxidation of Cyclohexenecarboxylate Esters Methyl/ethyl 3-cyclohexenecarboxylate Peracetic acid, acetone/ethylbenzene 30–40°C, 4–6 hours ~98.5% conversion High purity, adaptable to various esters
Enzymatic Resolution Alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomer mixtures α-Chymotrypsin, papain, trypsin 25–40°C, aqueous-organic biphasic >98% enantiomeric excess Selective, green, pharmaceutical applications

Detailed Research Findings

  • Catalytic hydrogenation is well-established for producing cyclohexane diol intermediates, which upon isomerization and cyclization yield the target bicyclic ester.
  • Epoxidation methods using peracetic acid provide efficient and high-yielding routes to the bicyclic structure, with control over reaction parameters ensuring minimal by-products.
  • Enzymatic resolution techniques enable the production of stereochemically pure compounds, crucial for drug synthesis and advanced materials, with α-chymotrypsin showing particularly high selectivity.
  • These methods collectively allow for tailored synthesis depending on desired purity, scale, and application.

Chemical Reactions Analysis

Reaction Conditions and Yield:

Parameter Details
Starting Material Methyl 3-cyclohexenecarboxylate
Oxidizing Agent Peracetic acid in acetone (25.5% solution)
Temperature 30–35°C
Reaction Time 13 hours (4 hours addition + 9 hours stirring)
Workup Distillation under reduced pressure
Yield ~85% (estimated from analogous ethyl ester synthesis described in patent)

The reaction proceeds via electrophilic addition of the peracid to the cyclohexene double bond, forming the epoxide. The methyl ester group remains intact during oxidation.

Example Reactions:

  • Hydrolysis :
    Treatment with aqueous acid (e.g., H₂SO₄) yields methyl 3,4-dihydroxycyclohexanecarboxylate.

    Epoxide+H2OH+Diol ester\text{Epoxide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Diol ester}
  • Aminolysis :
    Reaction with primary amines (e.g., NH₃) produces β-amino alcohols.

    Epoxide+RNH2RNH CH CH2COOMe CHOH\text{Epoxide}+\text{RNH}_2\rightarrow \text{RNH CH CH}_2\text{COOMe CHOH}

Selectivity:

Nucleophilic attack occurs preferentially at the less hindered carbon of the epoxide, guided by the bicyclic structure’s steric environment.

Acid-Catalyzed Rearrangements

Under acidic conditions, the epoxide may undergo Wagner-Meerwein rearrangements. For example:

  • Formation of Carbonyl Derivatives :
    Protonation of the epoxide oxygen followed by hydride shift yields ketone intermediates, which can tautomerize or react further.

Comparative Reactivity

Reaction Type Reagents/Conditions Product
Epoxidation Peracetic acid, 30–35°CMethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Hydrolysis H₂O, H⁺Methyl 3,4-dihydroxycyclohexanecarboxylate
Aminolysis RNH₂, polar solventβ-Amino alcohol derivatives
Reduction H₂, Pd-CMethyl 3,4-dihydrocyclohexanecarboxylate

Stability and Handling

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming cyclic ketones.

  • Light Sensitivity : Prolonged UV exposure induces radical-mediated ring-opening.

Scientific Research Applications

Synthetic Routes

  • Catalytic Hydrogenation : This method involves the hydrogenation of hydroquinone to produce a mixture of cyclohexane diols, which can be further processed to yield the desired compound.
  • Enzymatic Resolution : A notable method involves using enzymes like α-chymotrypsin for the resolution of isomer mixtures, leading to high-purity products suitable for pharmaceutical applications .

Scientific Research Applications

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is utilized across various domains of scientific research:

Chemistry

  • Building Block : The compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various reactions such as oxidation, reduction, and substitution .
  • Reactivity : It participates in chemical reactions that can yield valuable derivatives, including carboxylic acids and alcohols .

Biology

  • Biological Activity : Research has indicated potential biological activities associated with this compound, including interactions with enzymes and other biological molecules. Studies are ongoing to explore its effects on metabolic pathways and enzyme inhibition .

Medicine

  • Therapeutic Applications : There is growing interest in the compound's potential therapeutic uses, particularly in drug development. Its structural properties may lead to novel therapeutic agents .

Industrial Applications

This compound finds applications in the production of industrial chemicals and materials. Its unique structure allows for specific interactions that are beneficial in various formulations.

Case Study 1: Enzymatic Resolution

A study demonstrated the efficacy of using α-chymotrypsin for resolving isomer mixtures of this compound into high-purity intermediates for drug synthesis, showcasing its utility in pharmaceutical applications .

Case Study 2: Synthesis of Complex Molecules

Research highlighted the compound's role in synthesizing complex organic molecules through multi-step reactions involving oxidation and reduction processes, emphasizing its importance as a synthetic intermediate .

Mechanism of Action

The mechanism of action of methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (41088-52-2) C₈H₁₂O₃ 156.18 Methyl ester, epoxy
2-Ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (62256-00-2) C₁₅H₂₆O₃ 254.37 2-Ethylhexyl ester, epoxy
7-Oxabicyclo[4.1.0]hept-3-ylthis compound (2386-87-0) C₁₄H₂₀O₄ 252.31 Dimeric bicyclo structure, two epoxy groups
3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate (2386-87-0) C₁₄H₂₀O₄ 252.31 Diepoxy, ester linkage

Key Observations :

  • Substituent Effects : The methyl ester (41088-52-2) has lower molecular weight and higher volatility compared to the 2-ethylhexyl analog (62256-00-2), which has enhanced lipophilicity due to its longer alkyl chain .
  • Dimeric Structure : The compound 2386-87-0 features two bicyclo moieties connected via an ester bond, increasing steric hindrance and reducing biodegradability .

Toxicological and Environmental Profiles

Table 2: Toxicity and Biodegradability Data
Compound (CAS) Acute Oral LD₅₀ (Rat) Biodegradability (%/Days) Key Toxicological Findings
41088-52-2 >2,959–5,000 mg/kg Data not available No significant developmental toxicity in rats (NOAEL = 3 mg/kg)
62256-00-2 Not reported 71% over 28 days No eye irritation (rabbits); inherently biodegradable
2386-87-0 Negative (mouse dermal) Not readily biodegradable Liver/stomach damage in rats (NOAEL = 2.3 mg/kg); potential skin sensitizer

Key Observations :

  • The methyl ester exhibits low acute toxicity (high LD₅₀) but requires monitoring for residual presence in FCMs .
  • The dimeric compound (2386-87-0) shows organ toxicity at low doses and is prioritized for regulatory evaluation due to mutagenicity concerns .

Regulatory Status

  • Methyl Ester (41088-52-2): Not currently listed on major regulatory watchlists but subject to FCM residue guidelines .
  • Dimeric Compound (2386-87-0) : Listed on the EU’s Community Rolling Action Plan (CoRAP) for mutagenicity and skin sensitization evaluation .
  • 2-Ethylhexyl Ester (62256-00-2): No significant regulatory flags but requires hazard communication for skin sensitization .

Biological Activity

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic ester compound with the molecular formula C₈H₁₂O₃. Its unique structure, characterized by a seven-membered ring containing an oxygen atom, positions it as an interesting subject for biological activity research. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 41088-52-2
  • Molecular Weight : 156.18 g/mol
  • Molecular Structure :
    InChI 1S C8H12O3 c1 10 8 9 5 2 3 6 7 4 5 11 6 h5 7H 2 4H2 1H3\text{InChI 1S C8H12O3 c1 10 8 9 5 2 3 6 7 4 5 11 6 h5 7H 2 4H2 1H3}

Synthesis Methods

This compound can be synthesized through various methods:

  • Catalytic Hydrogenation : Involves the hydrogenation of hydroquinone to produce cyclohexane derivatives.
  • Isomerization : The cis-isomer can be converted to the trans-isomer using metallic sodium.

The biological activity of this compound primarily involves its interactions with specific molecular targets, affecting various biochemical pathways:

  • Acts as a substrate or inhibitor in enzyme-catalyzed reactions.
  • Potential modulation of metabolic pathways related to drug metabolism.

Biological Studies and Findings

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxic Effects : Investigations into its cytotoxic properties have shown promise in inhibiting cancer cell proliferation.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
CytotoxicityReduced viability in cancer cell lines
Enzyme InhibitionModulation of CYP450 enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) effective against these pathogens.

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at concentrations above 50 µM after 24 hours of exposure, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
7-Oxabicyclo[4.1.0]heptan-3-carboxylic acidCarboxylic AcidAntimicrobial and anti-inflammatory
Ethyl 4-hydroxycyclohexanecarboxylateEsterModerate cytotoxicity
Methyl 7-Oxabicyclo[4.1.0]heptan-3-oneKetoneLimited biological activity reported

Q & A

Q. What are the common synthetic routes for Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, and what reaction conditions are typically employed?

Answer: The compound is synthesized via two primary methods:

  • Catalytic Hydrogenation : Hydroquinone is hydrogenated using catalysts (e.g., palladium or platinum) under high-pressure H₂ to yield a mixture of cis/trans cyclohexane-1,4-diol. The cis-isomer is isomerized to the trans-form using metallic sodium .
  • Enzymatic Resolution : α-Chymotrypsin selectively hydrolyzes ester bonds in isomer mixtures, achieving >98% enantiomeric excess for pharmaceutical-grade intermediates .
    Key conditions include temperature (25–80°C), solvent polarity (aqueous/organic biphasic systems), and enzyme-to-substrate ratios (1:10–1:50) .

Q. What biological activities have been reported for this compound, and what experimental models were used?

Answer:

  • Antimicrobial Activity : Inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with a minimum inhibitory concentration (MIC) of 25–50 µM .
  • Cytotoxicity : Induces apoptosis in HeLa and MCF-7 cancer cell lines at >50 µM after 24-hour exposure .
  • Enzyme Modulation : Inhibits CYP450 isoforms (e.g., CYP3A4) at IC₅₀ values of 10–20 µM, affecting drug metabolism pathways .
    Experimental models include broth microdilution (antimicrobial), MTT assays (cytotoxicity), and fluorometric enzyme activity assays .

Advanced Research Questions

Q. How can researchers optimize the enzymatic resolution of isomer mixtures using α-chymotrypsin to achieve high-purity products?

Answer: Optimization involves:

  • Substrate Preparation : Use racemic mixtures (e.g., trans/cis diols) dissolved in polar solvents (e.g., acetonitrile:buffer 1:1) .
  • Enzyme Conditions : Maintain pH 7–8 (Tris-HCl buffer), 37°C, and enzyme loading of 1–5% w/w. Activity is enhanced by immobilizing α-chymotrypsin on silica gel .
  • Product Isolation : Extract resolved isomers via liquid-liquid separation, followed by column chromatography (silica gel, hexane:ethyl acetate) .

Q. What strategies are effective in analyzing conflicting cytotoxicity data across different cancer cell lines?

Answer:

  • Dose-Response Variability : Test concentrations from 1–100 µM to identify threshold effects (e.g., apoptosis induction >50 µM in HeLa vs. MCF-7) .
  • Cell Line-Specific Factors : Assess genetic backgrounds (e.g., p53 status) and metabolic activity (e.g., ROS generation) using RNA-seq and flow cytometry .
  • Protocol Harmonization : Standardize exposure time (24–48 hrs), serum-free conditions, and triplicate replicates to minimize variability .

Q. How does the compound’s bicyclic structure influence stereochemical outcomes in substitution reactions?

Answer: The 7-oxabicyclo[4.1.0]heptane core imposes steric constraints:

  • Nucleophilic Substitution : Attack occurs preferentially at the less hindered C3 position, yielding trans-products due to ring strain .
  • Oxidation/Reduction : Epoxidation of the cyclopropane ring (using mCPBA) generates diastereomers with distinct NMR coupling constants (J = 4–6 Hz) .
    Characterization requires chiral HPLC (e.g., Chiralpak AD-H column) and X-ray crystallography to resolve stereochemistry .

Q. What non-animal approaches are recommended for assessing the compound’s safety in food-contact materials?

Answer:

  • Migration Testing : Use EU No. 10/2011 protocols with food simulants (e.g., 10% ethanol) at 40°C for 10 days. Quantify residues via LC-MS/MS (LOQ = 0.01 mg/kg) .
  • Genotoxicity Prediction : Apply in silico tools (e.g., QSAR Toolbox) and in vitro assays (Ames test, micronucleus) to evaluate mutagenicity .
  • Bioaccumulation Potential : Calculate log P (1.34) and bioconcentration factor (BCF < 100) using OECD Test Guideline 107 .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported antimicrobial efficacy against Gram-negative vs. Gram-positive bacteria?

Answer:

  • Membrane Permeability : Gram-negative bacteria (e.g., E. coli) have outer membranes limiting compound uptake. Use permeability enhancers (e.g., EDTA) in assays .
  • Efflux Pump Activity : Quantify expression of acrAB-tolC genes via qPCR to identify resistance mechanisms .
  • pH-Dependent Activity : Test at pH 5–8; the compound’s ester group hydrolyzes faster in acidic conditions, altering bioavailability .

Methodological Resources

  • Spectral Characterization : IR (C=O stretch at 1720 cm⁻¹), ¹H NMR (δ 3.6–3.8 ppm for methoxy group), and HRMS (m/z 156.18 [M+H]⁺) .
  • Synthetic Intermediates : Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 1210348-12-1) for comparative reactivity studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.